(2-Methylbenzo[d]thiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbenzo[d]thiazol-5-yl)methanamine is a heterocyclic compound that contains a benzothiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]thiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2-Methylbenzo[d]thiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its binding affinity and specificity. The methanamine group can further modulate these interactions by providing additional binding sites or altering the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound also contains a benzothiazole ring but with different substituents, leading to variations in its chemical and biological properties.
Thiophene Derivatives: These compounds share a similar heterocyclic structure but with a sulfur atom in the ring, leading to different reactivity and applications.
Uniqueness
(2-Methylbenzo[d]thiazol-5-yl)methanamine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the benzothiazole ring and the methanamine group provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
CUHHGVZNNNKBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.